3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA
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Overview
Description
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA is a complex organic compound with the molecular formula C16H16BrN3O2S and a molecular weight of 394.3 g/mol. This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and a thioamide linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA typically involves multiple steps, starting with the bromination of 2-amino-3-methylpyridine to produce 2-amino-5-bromo-3-methylpyridine . This intermediate is then subjected to further reactions to introduce the nicotinamide and thioamide functionalities. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thioamide group can be oxidized to sulfoxides or sulfones, and reduced to corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the thioamide group to produce sulfoxides, sulfones, or amines.
Scientific Research Applications
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties
Mechanism of Action
The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the bromine atom and nicotinamide moiety can participate in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-3-methylpyridine: A precursor in the synthesis of the target compound.
5-bromo-2-chloro-3-methylpyridine: Another brominated pyridine derivative with different functional groups.
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA analogs: Compounds with similar structures but variations in the substituents on the phenoxy or nicotinamide moieties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H16BrN3O2S |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(3-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16BrN3O2S/c1-11-3-2-4-14(7-11)22-6-5-19-16(23)20-15(21)12-8-13(17)10-18-9-12/h2-4,7-10H,5-6H2,1H3,(H2,19,20,21,23) |
InChI Key |
ORLTVFDSQKMYPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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